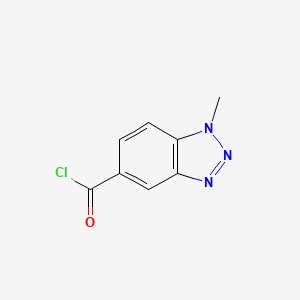

1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride, is a derivative of benzotriazole, which is a versatile building block in organic synthesis. Benzotriazole derivatives are known for their utility in the synthesis of various heterocyclic compounds. For instance, 1-(2H-Azirine-2-carbonyl)benzotriazoles have been used as precursors for the synthesis of pyrrole-containing heterocycles . Similarly, 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides have been employed in the creation of 1,2,4- and 1,3,4-oxadiazoles . These examples highlight the reactivity and importance of benzotriazole derivatives in the field of heterocyclic chemistry.

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves the reaction of benzotriazole with various reagents. For example, the reaction of benzotriazole with 2H-azirine-2-carbonyl chlorides leads to the formation of 2H-azirine-2-carbonylbenzotriazoles . Another method includes the generation of benzotriazol-1-ylcarbonyl chloride from benzotriazole and phosgene, which can then react with alcohols to produce carbonyl derivatives such as 1-(t-butoxycarbonyl)benzotriazole . These methods demonstrate the versatility of benzotriazole as a core structure for further functionalization.

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be quite complex, with various substituents affecting the overall conformation and reactivity. The structure of (+)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole, a related compound, has been analyzed, revealing differences in bond angles and dihedral angles between its base and hydrobromide salt forms . Such structural analyses are crucial for understanding the reactivity and potential applications of these molecules in medicinal chemistry and material science.

Chemical Reactions Analysis

Benzotriazole derivatives undergo a wide range of chemical reactions. They can react with diketones, aldehydes, ketones, isocyanates, and isothiocyanates to yield various heterocyclic compounds . Additionally, they can serve as intermediates for the synthesis of guanidines, isothioureas, and aminoquinazolinones . The electrochemical behavior of pyrazole derivatives, which can be synthesized from benzotriazole derivatives, has also been studied, indicating the influence of different substituents on the anodic oxidation mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by their molecular structure. The introduction of different functional groups can significantly alter properties such as solubility, melting point, and reactivity. For instance, the introduction of a t-butoxycarbonyl group can be used for amino protection in amino acids, showcasing the synthetic utility of these compounds . The electrochemical properties of these derivatives can also vary depending on the substituents present on the benzene ring, as demonstrated in the study of pyrazoles .

Mechanism of Action

Target of Action

It is known that benzotriazole derivatives, such as 5-methyl-1h-benzotriazole, are used as corrosion inhibitors for metals, particularly copper .

Mode of Action

Benzotriazole and its derivatives are known to form a stable coordination compound on a copper surface, behaving as a corrosion inhibitor . This suggests that 1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride might interact with its targets in a similar manner.

Result of Action

It is known that benzotriazole derivatives can prevent the corrosion of metals, suggesting that this compound might have similar effects .

Action Environment

The action, efficacy, and stability of 1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride can be influenced by various environmental factors. For instance, it is used as an active component in aircraft deicing and anti-icing fluids, indicating that it can function effectively in cold environments .

properties

IUPAC Name |

1-methylbenzotriazole-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c1-12-7-3-2-5(8(9)13)4-6(7)10-11-12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWYKNCOAJIRNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)Cl)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380178 |

Source

|

| Record name | 1-Methyl-1H-benzotriazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride | |

CAS RN |

423768-38-1 |

Source

|

| Record name | 1-Methyl-1H-benzotriazole-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-benzotriazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)